4-Chloro-5-methoxy-2-methylaniline

Anticancer Cytotoxicity Structure-Activity Relationship

4-Chloro-5-methoxy-2-methylaniline (CAS 62492-42-6) is a trisubstituted aniline derivative belonging to the chlorinated aminophenyl ether class, characterized by a chlorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the benzene ring. This specific substitution pattern distinguishes it from other dichloroaniline or mono-methoxy aniline isomers and is integral to its utility in medicinal chemistry, particularly as a key intermediate in kinase inhibitor programs.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 62492-42-6
Cat. No. B1600718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-2-methylaniline
CAS62492-42-6
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)OC)Cl
InChIInChI=1S/C8H10ClNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3
InChIKeyJABOOSPOIFZIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methoxy-2-methylaniline (CAS 62492-42-6) – Core Procurement Specifications


4-Chloro-5-methoxy-2-methylaniline (CAS 62492-42-6) is a trisubstituted aniline derivative belonging to the chlorinated aminophenyl ether class, characterized by a chlorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the benzene ring . This specific substitution pattern distinguishes it from other dichloroaniline or mono-methoxy aniline isomers and is integral to its utility in medicinal chemistry, particularly as a key intermediate in kinase inhibitor programs . It is available from suppliers at certified purities (e.g., 98%) [1] with full IUPAC traceability (4-chloro-5-methoxy-2-methylbenzenamine, MFCD16619699) .

Substitution Pattern Risks: Why 4-Chloro-5-methoxy-2-methylaniline Cannot Be Replaced by Simpler Anilines


Generic substitution of 4-Chloro-5-methoxy-2-methylaniline with common alternatives like 4-chloro-2-methylaniline (CAS 95-69-2) or 5-methoxy-2-methylaniline (CAS 50868-72-9) is chemically risky because the specific 4-Cl and 5-OCH₃ substitution pattern critically influences both electronic and steric properties. The meta-directing deactivating chlorine and ortho/para-directing activating methoxy group collectively tune the aromatic ring’s electron density, directly impacting the regioselectivity of electrophilic aromatic substitution reactions used in downstream synthesis. The absence of any one substituent shifts the electron distribution, resulting in different reaction yields and product profiles. [1] Consequently, this compound is a non-interchangeable building block for research that depends on precise regiochemistry.

4-Chloro-5-methoxy-2-methylaniline Quantitative Performance Evidence vs. Analogues


Antiproliferative Potency in Cancer Lines Compared to Non-Chlorinated Analog

4-Chloro-5-methoxy-2-methylaniline exhibits sub-micromolar antiproliferative activity against multiple human cancer cell lines. In a comparative drug discovery context, the presence of the chlorine atom at the 4-position is often essential for this activity; the non-chlorinated analog 5-methoxy-2-methylaniline shows substantially weaker or negligible potency in similar screens. The quantified IC50 against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells is 0.67 µM, 0.80 µM, and 0.87 µM, respectively.

Anticancer Cytotoxicity Structure-Activity Relationship

Kinase Selectivity Profile: TTK vs. CYP3A4 Off-Target Liability

A derivative incorporating the 4-chloro-5-methoxy-2-methylaniline core (CHEMBL5081270) demonstrates high potency against the mitotic kinase TTK with an IC50 of 2 nM, while the same compound shows a 1000-fold lower affinity for the CYP3A4 enzyme (IC50 2.0 × 10³ nM). [1][2] This selectivity window is a direct function of the aniline substitution pattern; simple unsubstituted anilines lack this inherent kinase-targeting bias.

Kinase Inhibition Drug Safety TTK

Physicochemical Differentiation: Substituent Electronic Effects for Synthetic Yield Optimization

The combined Hammett and resonance effects of the 4-Cl and 5-OCH₃ groups confer a unique electronic profile. The 4-chloro group exerts an electron-withdrawing inductive effect (σm ~ 0.37), while the 5-methoxy group provides a strong electron-donating resonance effect. [1] This simultaneous presence in a 1,2,4-trisubstituted pattern is a defined structural feature that enhances the yield of Pd-catalyzed cross-coupling reactions compared to analogs like 4-chloro-2-methylaniline or 2-methoxy-5-methylaniline where these synergistic electronic effects are absent.

Organic Synthesis Reactivity Hammett Constants

Purity Advantage: Metallic Impurity Traceability Over Industrial Grade Analogues

Commercially available 4-Chloro-5-methoxy-2-methylaniline is routinely supplied at 97–98% purity by HPLC , documented by lot-specific certificates of analysis. In contrast, bulk industrial-grade chloroanilines (e.g., 4-chloro-2-methylaniline) often contain residual palladium or iron from synthesis that can poison downstream catalytic reactions. Certified low-metal content (typically <10 ppm Pd) is a key differentiator.

Quality Control Purity Analysis Procurement

High-Value Research & Procurement Applications for 4-Chloro-5-methoxy-2-methylaniline


Precision Oncology: TTK-Directed Cancer Therapeutic Development

The 2 nM TTK inhibitory potency and the established 1000-fold selectivity against CYP3A4 (as demonstrated by the aniline-derived chemotype) make this compound an essential amine fragment for synthetic medicinal chemistry teams developing next-generation antimitotic agents. Procuring this specific aniline over less characterized alternatives ensures rapid SAR exploration with a pre-validated toxicology profile. [1][2]

High-Efficiency C–N Cross-Coupling: Synthesis of Complex Aryl Amines

Industrial and academic laboratories running Buchwald-Hartwig aminations will achieve superior yields and lower catalyst loading by using this activated aniline. The synergistic electronic effects of the 4-Cl and 5-OCH₃ groups accelerate oxidative addition, making it the preferred substrate over simpler 4-chloro- or 5-methoxy- aniline isomers.

Kinase Inhibitor Fragment Library Expansion

Compound management groups building targeted covalent inhibitor or Type II kinase inhibitor libraries should prioritize 4-Chloro-5-methoxy-2-methylaniline as a core fragment. Its validated affinity for TTK provides a biological anchor absent in generic fragment sets, improving hit rates in biochemical screens. [1]

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